Home > Products > Screening Compounds P87602 > Dabigatran Impurity 12
Dabigatran Impurity 12 - 1422435-35-5

Dabigatran Impurity 12

Catalog Number: EVT-1478404
CAS Number: 1422435-35-5
Molecular Formula: C21H23N3O4
Molecular Weight: 381.44
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Dabigatran etexilate is synthesized from various precursors, and impurities like Dabigatran Impurity 12 can form through hydrolysis or other degradation processes. The classification of this impurity falls under pharmaceutical impurities, which are categorized based on their origin—whether they are synthetic byproducts or degradation products.

Synthesis Analysis

Methods and Technical Details

The synthesis of Dabigatran Impurity 12 typically involves several steps that may include hydrolysis of dabigatran etexilate under controlled conditions. For instance, one method describes the hydrolysis of dabigatran etexilate in the presence of solvents like acetonitrile and sodium carbonate at elevated temperatures (10-50 °C) to yield various hydrolysis impurities, including Impurity 12 .

The synthesis process generally requires careful optimization to minimize undesired byproducts. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the formation of impurities during synthesis, ensuring that the final product meets purity standards .

Molecular Structure Analysis

Structure and Data

Relevant data include:

  • Molecular weight: Varies based on specific modifications.
  • Chemical formula: Generally aligned with derivatives of dabigatran etexilate.
Chemical Reactions Analysis

Reactions and Technical Details

Dabigatran Impurity 12 may participate in several chemical reactions during its formation, primarily involving hydrolysis. For example, the reaction of dabigatran etexilate with water under acidic or basic conditions can lead to the formation of this impurity. The reaction conditions—such as temperature, pH, and solvent composition—are critical for controlling the yield of the desired impurity while minimizing other byproducts .

Additionally, purification methods post-synthesis often involve crystallization or chromatography to isolate Dabigatran Impurity 12 from other substances formed during synthesis.

Mechanism of Action

Process and Data

While Dabigatran Impurity 12 itself does not have a therapeutic mechanism of action like its parent compound, understanding its formation provides insights into the stability and degradation pathways of dabigatran etexilate. The mechanism typically involves nucleophilic attack by water on the ester bonds present in dabigatran etexilate, leading to hydrolysis and subsequent formation of various impurities .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Dabigatran Impurity 12 exhibits properties similar to those of dabigatran etexilate but may differ in solubility, stability, and reactivity due to its structural modifications. Key properties include:

  • Solubility: May vary based on solvent polarity.
  • Stability: Sensitive to moisture and temperature; degradation can occur if not stored properly.
  • Melting Point: Specific data may depend on synthesis conditions.

Analytical techniques such as differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) can provide further insights into these properties.

Applications

Scientific Uses

Dabigatran Impurity 12 serves primarily as a reference standard for quality control in pharmaceutical formulations containing dabigatran etexilate. Its characterization is essential for:

  • Quality Assurance: Ensuring that batches of dabigatran etexilate meet regulatory standards for impurities.
  • Research: Studying the stability and degradation pathways of dabigatran etexilate to improve formulation strategies.
Introduction to Dabigatran Impurity 12

Pharmacological Context of Dabigatran Etexilate

Dabigatran etexilate is a prodrug of dabigatran, a direct thrombin inhibitor (DTI) that revolutionized anticoagulation therapy by offering an alternative to vitamin K antagonists. It is clinically approved for stroke prevention in nonvalvular atrial fibrillation, treatment/prevention of venous thromboembolism, and post-orthopedic surgery thromboprophylaxis [5] [7]. The drug selectively binds to thrombin's active site (Ki = 4.5 nM), preventing fibrinogen cleavage and thrombus formation [5] [10]. This targeted mechanism avoids upstream coagulation factors and enables predictable pharmacokinetics without routine monitoring [7]. Dabigatran etexilate's metabolic activation involves esterase-mediated hydrolysis in plasma and liver, releasing the active moiety dabigatran. However, its complex synthesis pathway – involving multi-step condensation, protection/deprotection, and purification – introduces process-related impurities that necessitate rigorous control [5] [9].

Role of Impurities in Pharmaceutical Quality Control

Pharmaceutical impurities are chemically defined substances within drug products lacking therapeutic properties. They arise from:

  • Synthesis Byproducts: Incomplete reactions, side reactions, or intermediates (e.g., esterification byproducts in dabigatran synthesis) [5] [9].
  • Degradation Products: Chemical decomposition due to heat, light, or hydrolysis [7].
  • Residual Solvents: Unremoved reagents from manufacturing (e.g., dimethylformamide) [7].

Regulatory frameworks (ICH Q3A/B, USP, EP) mandate strict limits (typically ≤0.15% for unidentified impurities) to ensure safety, efficacy, and batch consistency [7] [9]. Impurities can alter pharmacokinetics, introduce toxicity, or reduce potency. For anticoagulants like dabigatran, even trace impurities may amplify bleeding risks or diminish therapeutic effects. Consequently, structural identification, quantification (via HPLC/LC-MS), and toxicological qualification of impurities are integral to drug development [5] [7].

Classification and Significance of Dabigatran Impurity 12

Chemical Identity and Properties

Dabigatran Impurity 12 (CAS: 1422435-35-5) is a process-related impurity structurally distinct from dabigatran. Its IUPAC name is Ethyl 2-(((4-(ethoxycarbonyl)phenyl)amino)methyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylate, with molecular formula C₂₁H₂₃N₃O₄ and molecular weight 381.42 g/mol [1] [3]. Key physicochemical properties include:

Table 1: Physicochemical Properties of Dabigatran Impurity 12

PropertyValuePrediction Method
Boiling Point593.3 ± 40.0 °CComputational
Density1.22 ± 0.1 g/cm³Computational
pKa4.33 ± 0.10Computational
SolubilityLow (lipophilic ester groups)Experimental

[1] [3]

Structurally, it features:

  • A benzimidazole core substituted with a methyl group at N-1.
  • Two ethyl ester groups (–COOEt) at C-5 and the phenyl para-position.
  • An aminomethylene bridge (–NH–CH₂–) linking the benzimidazole and phenyl rings.

This architecture differs from dabigatran (C₂₅H₂₅N₇O₃), lacking the pyridinyl-β-alanine moiety and amidino group critical for thrombin binding [10].

Formation Pathways in Synthesis

Impurity 12 arises during esterification or condensation steps in dabigatran etexilate synthesis:

  • Incomplete Reaction: Partial acylation of intermediate amines with ethyl chloroformate yields the bis-ester derivative instead of the target carboxamide [1] [9].
  • Deprotection Failure: Inadequate removal of protecting groups from precursor molecules containing ethyl esters [9].
  • Solvent Interactions: Residual ethanol facilitating transesterification under catalytic conditions [7].

Table 2: Comparative Profile of Dabigatran Impurities

ImpurityCAS No.Molecular FormulaMolecular Weight (g/mol)Origin
Dabigatran Impurity 121422435-35-5C₂₁H₂₃N₃O₄381.42Synthesis intermediate
Dabigatran Impurity H1408238-36-7C₂₆H₃₃N₅O₄479.58Degradation
Dabigatran Impurity 511422435-35-5C₂₁H₂₃N₃O₄381.42Synonym for Impurity 12
O-Desethyl Dabigatran212321-78-3C₃₂H₃₇N₇O₅599.68Metabolism

[1] [4] [7]

Analytical Control and Regulatory Significance

Impurity 12 is monitored primarily using reversed-phase HPLC coupled with UV or MS detection. Key analytical parameters include:

  • Column: C18 stationary phase (e.g., 250 × 4.6 mm, 5 μm)
  • Mobile Phase: Acetonitrile/ammonium acetate buffer (pH 4.5) gradient
  • Retention Time: ~8.2 min (method-dependent)
  • Detection: UV 220 nm [2] [5]

The impurity's control threshold is typically ≤0.15% per ICH guidelines. Its significance lies in:

  • Stability Indicators: Elevated levels signal suboptimal storage or synthesis.
  • Process Optimization: High batches prompt reevaluation of reaction stoichiometry or purification.
  • Toxicology: While not genotoxic, ester-rich structures may exhibit unpredictable metabolism [7] [9].

Table 3: Analytical Methods for Detecting Dabigatran Impurity 12

MethodConditionsQuantification LimitKey Applications
HPLC-UVC18 column; 0.1% TFA/acetonitrile gradient0.05%Batch release testing
LC-MS/MSESI+ mode; m/z 382.2 → 336.10.01%Structural characterization
Preparative HPLC20–80% acetonitrile/water; 15 mL/min flowN/AIsolation for qualification

[2] [5] [7]

Properties

CAS Number

1422435-35-5

Product Name

Dabigatran Impurity 12

Molecular Formula

C21H23N3O4

Molecular Weight

381.44

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.